2-(1,3-Benzothiazol-2-yl)benzoyl chloride
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Overview
Description
2-(1,3-Benzothiazol-2-yl)benzoyl chloride is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a benzoyl chloride group attached to the benzothiazole moiety. It is used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-(1,3-Benzothiazol-2-yl)benzoyl chloride is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory activity against this pathogen .
Mode of Action
The compound’s interaction with its target may involve various biochemical reactions, potentially disrupting essential processes within the bacterial cell .
Biochemical Analysis
Biochemical Properties
The 2-(1,3-Benzothiazol-2-yl)benzoyl chloride, like other benzothiazole derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anticonvulsant effects .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)benzoyl chloride typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under specific conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, alcohols), and solvents (e.g., DMF, dichloromethane). Reaction conditions may vary depending on the desired product but often involve moderate temperatures and controlled pH .
Major Products Formed
The major products formed from reactions involving this compound include substituted benzothiazoles, amides, and esters. These products have various applications in medicinal chemistry and materials science.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-Benzothiazol-2-yl)benzoyl chloride include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-yl)benzoic acid
- 2-(1,3-Benzothiazol-2-yl)benzamide
- 2-(1,3-Benzothiazol-2-yl)benzonitrile
Uniqueness
What sets this compound apart from other similar compounds is its reactivity due to the presence of the benzoyl chloride group. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse chemical and biological properties .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNOS/c15-13(17)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)18-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPZDVATHVMIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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